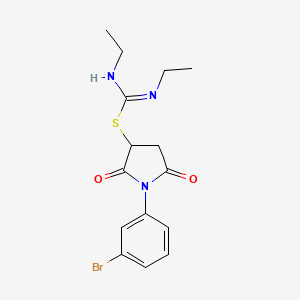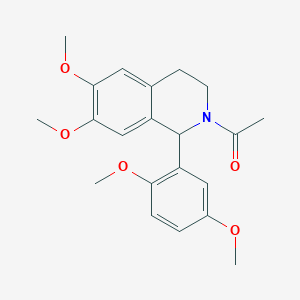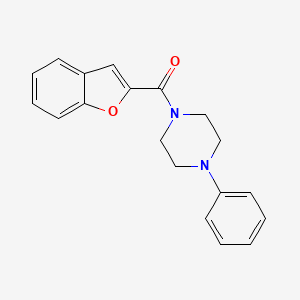![molecular formula C17H19N3O B4955553 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as ADX-71743, is a chemical compound that has gained attention in the scientific community for its potential use in research applications.
作用機序
As a positive allosteric modulator of mGluR7, 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine binds to a site on the receptor that is distinct from the glutamate binding site. This enhances the receptor's response to glutamate, leading to increased inhibition of neurotransmitter release. This mechanism of action has been shown to have potential therapeutic applications for conditions such as anxiety, depression, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine can modulate synaptic transmission and reduce excitability in the hippocampus, a brain region involved in learning and memory. It has also been found to reduce anxiety-like behaviors in animal models. However, further research is needed to fully understand the biochemical and physiological effects of 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine.
実験室実験の利点と制限
One advantage of using 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its selectivity for mGluR7, which allows for more precise manipulation of synaptic transmission. However, its potency and efficacy can vary depending on the experimental conditions, which can make it difficult to compare results across studies. Additionally, its effects on other neurotransmitter systems and potential off-target effects are not fully understood.
将来の方向性
Future research on 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine could focus on its potential therapeutic applications for conditions such as anxiety, depression, and addiction. It could also be used to further study the role of mGluR7 in synaptic transmission and neural circuitry. Additionally, the development of more selective and potent positive allosteric modulators of mGluR7 could lead to new insights into the function of this receptor and its potential as a therapeutic target.
In conclusion, 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine is a promising tool for studying the role of mGluR7 in synaptic transmission and neural circuitry. Its potential therapeutic applications and selectivity for mGluR7 make it a valuable compound for scientific research. However, further research is needed to fully understand its biochemical and physiological effects and potential limitations in lab experiments.
合成法
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a multistep process that involves the reaction of 1-adamantylamine with 2-bromo-5-chloropyridine. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the oxadiazole ring. The final step involves the removal of the protecting group to yield 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine.
科学的研究の応用
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), which is involved in regulating the release of neurotransmitters such as glutamate and GABA. This makes 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine a promising tool for studying the role of mGluR7 in synaptic transmission and neural circuitry.
特性
IUPAC Name |
5-(1-adamantyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-14(10-18-3-1)15-19-16(21-20-15)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFWMSDKWNVPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)


![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)


